molecular formula C16H27NO2S B10962124 N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide

N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide

Cat. No.: B10962124
M. Wt: 297.5 g/mol
InChI Key: AAHUPPQYSMBQSZ-UHFFFAOYSA-N
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Description

N-(2,6-Diisopropylphenyl)-1-butanesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a butane chain and a diisopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diisopropylphenyl)-1-butanesulfonamide typically involves the reaction of 2,6-diisopropylaniline with butanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-(2,6-Diisopropylphenyl)-1-butanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diisopropylphenyl)-1-butanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2,6-Diisopropylphenyl)-1-butanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-Diisopropylphenyl)-1-butanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diisopropylphenyl)-2,6-dimethoxybenzamide
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide

Uniqueness

N-(2,6-Diisopropylphenyl)-1-butanesulfonamide is unique due to its specific structural features, such as the butanesulfonamide group and the diisopropylphenyl moiety

Properties

Molecular Formula

C16H27NO2S

Molecular Weight

297.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide

InChI

InChI=1S/C16H27NO2S/c1-6-7-11-20(18,19)17-16-14(12(2)3)9-8-10-15(16)13(4)5/h8-10,12-13,17H,6-7,11H2,1-5H3

InChI Key

AAHUPPQYSMBQSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=CC=C1C(C)C)C(C)C

Origin of Product

United States

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